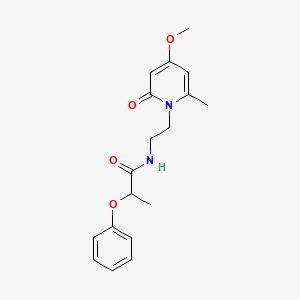
4-(3-Methoxyazetidin-1-yl)-6-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3-Methoxyazetidin-1-yl)aniline” is similar to the requested compound . It has a molecular formula of C10H14N2O and a molecular weight of 178.23 .
Molecular Structure Analysis
The molecular structure of “4-(3-Methoxyazetidin-1-yl)aniline” includes a methoxyazetidinyl group attached to an aniline group .Physical And Chemical Properties Analysis
The compound “4-(3-Methoxyazetidin-1-yl)aniline” has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 339.7±37.0 °C .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Anti-Inflammatory and Analgesic Activity : New derivatives of pyrimidine have been synthesized with potential anti-inflammatory and analgesic activities. These include compounds designed from furochromone pyrimidine derivatives, which have shown promising results in screening for these biological activities (Abu‐Hashem, Youssef, 2011).
Herbicidal Activity : Triazolopyrimidine-2-sulfonamide, a related compound, has been identified as an effective acetohydroxyacid synthase inhibitor with high herbicidal activity and faster degradation rate in soil, indicating its potential application in agriculture (Chen et al., 2009).
Antimicrobial Agents : Synthesis of pyrimidinones and oxazinones fused with thiophene rings using pyridine as a starting material has led to new antimicrobial agents. These compounds have shown good antibacterial and antifungal activities, comparable to standard drugs (Hossan et al., 2012).
Antiviral Activity : Certain 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues, have shown marked inhibitory activity against retroviruses, highlighting their potential as antiviral agents (Hocková et al., 2003).
Synthetic Methodologies and Chemical Analysis
Synthesis Techniques : Research has been conducted on the synthesis of new compounds utilizing pyrimidine derivatives, showcasing the versatility of these compounds in generating novel structures with potential biological activities. The methodologies often involve multi-step syntheses and characterizations using NMR, IR, and mass spectral analysis, contributing significantly to the field of synthetic organic chemistry (Khan et al., 2016).
Chemical Structure and Activity Relationship : The design and synthesis of compounds involving pyrimidine structures often aim at understanding the structure-activity relationships, helping in the identification of potent molecules with desired biological properties. These studies are crucial for the development of new drugs and agrochemicals (Rahmouni et al., 2016).
Safety and Hazards
The safety and hazards of “4-(3-Methoxyazetidin-1-yl)benzoic acid”, a related compound, are well-documented. It has several precautionary statements, including “Obtain special instructions before use”, “Do not handle until all safety precautions have been read and understood”, and “Keep away from heat/sparks/open flames/hot surfaces” among others .
Propriétés
IUPAC Name |
4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-3-9(11-6-10-7)12-4-8(5-12)13-2/h3,6,8H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNAQSLYSVEQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

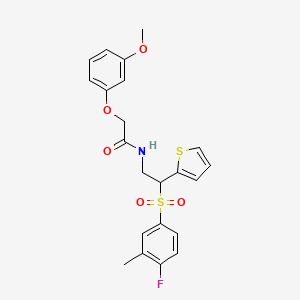
![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)
![2-hydroxy-4-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2964889.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)
![1-(5-chloro-2,4-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2964892.png)

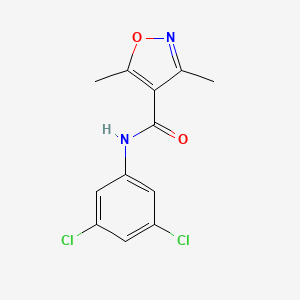
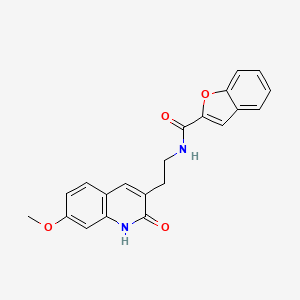

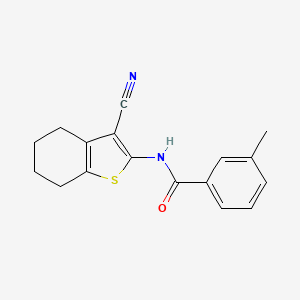
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid](/img/structure/B2964903.png)
![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)
